ethyl 4-amino-3-oxo-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate
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Overview
Description
Ethyl 3-amino-4-oxo-2-thioxo-1,3,4,5,6,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(2H)-carboxylate is a complex heterocyclic compound. It features a unique structure that includes a pyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-4-oxo-2-thioxo-1,3,4,5,6,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(2H)-carboxylate typically involves multi-step reactions. One common method involves the reaction of 4-amino-3-carbethoxy-1,2-dihydrospiro (naphthalene-2,1′-cycloalkanes) with p-tolylisothiocyanate, followed by alkylation using various halo compounds . The reaction conditions often include refluxing in ethanol and the use of bases like triethylamine to facilitate cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance yield and purity. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-4-oxo-2-thioxo-1,3,4,5,6,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(2H)-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo and thioxo groups to hydroxyl and thiol groups, respectively.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ethyl ester moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alkoxides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to a variety of functionalized derivatives with potential biological activities.
Scientific Research Applications
Ethyl 3-amino-4-oxo-2-thioxo-1,3,4,5,6,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(2H)-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 3-amino-4-oxo-2-thioxo-1,3,4,5,6,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(2H)-carboxylate involves its interaction with specific molecular targets. It is known to inhibit enzymes like poly (ADP-ribose) polymerase-1 (PARP-1), which plays a crucial role in DNA repair . By inhibiting PARP-1, the compound can induce DNA damage in cancer cells, leading to cell death. Additionally, it may interact with other cellular pathways involved in apoptosis and cell cycle regulation.
Comparison with Similar Compounds
Similar Compounds
Pyrimidines: Pyrimidine derivatives are known for their roles in DNA and RNA synthesis and have various therapeutic applications.
Quinazolines: These compounds are structurally related and have been studied for their anticancer and antimicrobial properties.
Uniqueness
Ethyl 3-amino-4-oxo-2-thioxo-1,3,4,5,6,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(2H)-carboxylate is unique due to its fused heterocyclic structure, which combines elements of thiazoles, pyrimidines, and quinazolines. This unique structure contributes to its potent biological activities and makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C12H14N4O3S2 |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
ethyl 4-amino-3-oxo-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate |
InChI |
InChI=1S/C12H14N4O3S2/c1-2-19-12(18)15-4-3-6-7(5-15)21-9-8(6)10(17)16(13)11(20)14-9/h2-5,13H2,1H3,(H,14,20) |
InChI Key |
IMDGPAINJDCOLT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=S)N3)N |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=S)N3)N |
Origin of Product |
United States |
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